molecular formula C17H23N9 B12265033 2-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-N,N-dimethylpyrimidin-4-amine

2-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-N,N-dimethylpyrimidin-4-amine

Cat. No.: B12265033
M. Wt: 353.4 g/mol
InChI Key: YEPBSIJRGOMBGZ-UHFFFAOYSA-N
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Description

2-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-N,N-dimethylpyrimidin-4-amine is a complex heterocyclic compound. It features a triazolopyrimidine core, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which facilitates a catalyst-free and additive-free tandem reaction . This method is eco-friendly and results in high yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as the use of microwave irradiation and catalyst-free conditions, are likely to be employed to ensure sustainability and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazolopyrimidine core.

    Reduction: Reduction reactions can be performed on the nitro groups if present in the structure.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., Raney nickel) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines from nitro groups.

Scientific Research Applications

2-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-N,N-dimethylpyrimidin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it can act as an inverse agonist for RORγt, a nuclear receptor involved in immune response regulation . The compound may also inhibit enzymes such as JAK1 and JAK2, which play roles in signal transduction pathways related to inflammation and cell growth.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[1,5-a]pyrimidine: Shares the triazolopyrimidine core and exhibits similar biological activities.

    5,7-Dimethyl-1,2,4-triazolopyrimidine: Another derivative with comparable properties.

Uniqueness

2-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-N,N-dimethylpyrimidin-4-amine is unique due to its specific substitution pattern, which enhances its biological activity and selectivity for certain molecular targets. This makes it a valuable compound for drug development and other scientific research applications.

Properties

Molecular Formula

C17H23N9

Molecular Weight

353.4 g/mol

IUPAC Name

2-[4-(5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine

InChI

InChI=1S/C17H23N9/c1-12-13(2)21-17-19-11-20-26(17)15(12)24-7-9-25(10-8-24)16-18-6-5-14(22-16)23(3)4/h5-6,11H,7-10H2,1-4H3

InChI Key

YEPBSIJRGOMBGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C(=NC=N2)N=C1C)N3CCN(CC3)C4=NC=CC(=N4)N(C)C

Origin of Product

United States

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